molecular formula C26H27NO5 B12430498 (E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid

(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid

Cat. No.: B12430498
M. Wt: 433.5 g/mol
InChI Key: WZFMWAHUFRLQRH-XDJHFCHBSA-N
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Description

Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These receptors play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of peroxisome proliferator-activated receptors: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor beta/delta, and peroxisome proliferator-activated receptor gamma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxisome proliferator-activated receptor ligands can be synthesized through various chemical routes. For instance, thiazolidinediones, a class of peroxisome proliferator-activated receptor gamma agonists, are synthesized via the condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones under acidic or basic conditions . The reaction typically involves heating the reactants in the presence of a catalyst such as piperidine or acetic acid.

Industrial Production Methods: Industrial production of peroxisome proliferator-activated receptor ligands often involves large-scale organic synthesis techniques. For example, the synthesis of rosiglitazone, a well-known peroxisome proliferator-activated receptor gamma agonist, involves multiple steps including the formation of a thiazolidinedione ring and subsequent functionalization to introduce the desired substituents .

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid

InChI

InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)/b19-15+

InChI Key

WZFMWAHUFRLQRH-XDJHFCHBSA-N

Isomeric SMILES

C/C(=C\COC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)/CCC(=O)O

Canonical SMILES

CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O

Origin of Product

United States

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